1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Description
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound characterized by a nitro group at position 2, a trifluoromethyl group at position 4, and a 3-methylphenoxy substituent at position 1. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry and material science. The compound is synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-mediated coupling reactions. For example, similar compounds like 1-chloro-2-nitro-4-(trifluoromethyl)benzene (13 in ) are used as electrophilic partners in cross-coupling reactions with organozinc reagents, yielding substituted nitroaromatics .
Properties
CAS No. |
83619-86-7 |
|---|---|
Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-9-3-2-4-11(7-9)21-13-6-5-10(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3 |
InChI Key |
AWDZSOFOSCNUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Trifluoromethyl-Substituted Benzene Derivatives
The initial step involves the selective nitration of 1-methyl-3-(trifluoromethyl)benzene or related benzotrifluoride compounds to introduce the nitro group at the ortho or para position relative to the trifluoromethyl substituent.
-
- Mixed acid nitration using nitric acid and sulfuric acid.
- Temperature control is critical to favor the desired isomer and avoid over-nitration.
- Typical solvents include sulfuric acid or a combination of sulfuric and nitric acids.
Nucleophilic Aromatic Substitution with 3-Methylphenol
The nitro-substituted trifluoromethylbenzene intermediate undergoes nucleophilic aromatic substitution with 3-methylphenol to form the ether linkage.
-
- The phenol (3-methylphenol) or its alkali metal salt (sodium or potassium phenolate) acts as the nucleophile.
- The reaction is carried out in an organic solvent such as toluene or xylene.
- A base is required, typically an inorganic base like sodium hydroxide, potassium carbonate, or sodium carbonate.
- Elevated temperatures under reflux conditions promote the substitution.
- Reaction times vary but generally allow for completion within hours.
-
- The nitro group activates the aromatic ring towards nucleophilic substitution by stabilizing the Meisenheimer complex intermediate.
- The phenolate attacks the electron-deficient aromatic carbon bearing a leaving group (usually a halogen or nitro group in some cases), forming the ether bond.
Alternative Synthetic Routes and Environmental Considerations
- Some processes emphasize environmentally friendly solvents and reagents to reduce hazardous waste and improve sustainability.
- Aromatic hydrocarbons such as toluene and xylenes are preferred solvents due to their suitable boiling points and inertness.
- The choice of base and reaction conditions is optimized to minimize by-products and maximize yield.
Summary of Key Preparation Parameters
Representative Experimental Data
Nitration Example
- Procedure: 1-Methyl-3-(trifluoromethyl)benzene is cooled to 0-5°C, and a mixture of concentrated nitric and sulfuric acids is added dropwise. The reaction mixture is stirred for 1-2 hours at controlled temperature.
- Result: Formation of 2-nitro-4-(trifluoromethyl)benzene with high regioselectivity.
- Purification: Aqueous work-up followed by extraction and distillation.
Nucleophilic Aromatic Substitution Example
- Procedure: The nitro-substituted intermediate is dissolved in toluene, and sodium hydroxide is added. 3-Methylphenol is introduced, and the mixture is heated to reflux for 4-6 hours.
- Result: Formation of 1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene.
- Purification: The reaction mixture is cooled, neutralized if necessary, and the product is extracted and purified by crystallization or chromatography.
Chemical Reactions Analysis
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: The compound and its derivatives may be explored for their potential therapeutic properties.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the stability and lipophilicity of the compound, which can affect its interaction with biological membranes and proteins . The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) enhance electrophilicity, facilitating SNAr reactions. Bulky substituents (e.g., naphthoxy) reduce reaction efficiency due to steric hindrance .
- Reactivity : The trifluoromethyl group stabilizes the aromatic ring against nucleophilic attack, while nitro groups direct substitutions to specific positions .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. A common route includes:
Nitration : Introducing the nitro group via nitration of 1-(3-methylphenoxy)-4-(trifluoromethyl)benzene using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to prevent over-nitration .
Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .
- Key Variables : Temperature control during nitration is critical; higher temperatures promote byproducts like dinitro derivatives. Catalyst-free conditions are preferred to avoid side reactions with trifluoromethyl groups .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Structural Analysis :
- Nitro Group (-NO₂) : Strong electron-withdrawing effect directs electrophilic substitution to the meta position. Reduces aromatic ring electron density, making nucleophilic attacks unlikely without strong activation .
- Trifluoromethyl (-CF₃) : Enhances thermal stability and lipophilicity. Its inductive effect further deactivates the ring, favoring reactions under harsh conditions (e.g., high-temperature Friedel-Crafts alkylation) .
- 3-Methylphenoxy Group : The methyl substituent sterically hinders ortho positions, while the ether oxygen provides weak resonance donation, partially counteracting electron withdrawal from -NO₂ and -CF₃ .
Q. What spectroscopic techniques are used to characterize this compound, and what key data distinguish it from analogs?
- Analytical Workflow :
- ¹H/¹³C NMR : Distinct signals include a singlet for -CF₃ (δ ~120 ppm in ¹³C) and a deshielded aromatic proton adjacent to -NO₂ (δ ~8.5 ppm in ¹H) .
- IR Spectroscopy : Peaks at 1530 cm⁻¹ (N-O asymmetric stretch) and 1130 cm⁻¹ (C-F stretch) confirm nitro and trifluoromethyl groups .
- HPLC-MS : Retention time and molecular ion [M+H]⁺ at m/z 326.1 differentiate it from analogs lacking the methylphenoxy group .
Advanced Research Questions
Q. How can conflicting data on the compound’s catalytic reduction efficiency be resolved?
- Case Study : Discrepancies in nitro-to-amine reduction yields (reported 60–90%) arise from catalyst choice and solvent polarity.
- Optimization Strategy :
Catalyst Screening : Pd/C in ethanol achieves 85% yield at 25°C, while PtO₂ in acetic acid requires higher pressure but minimizes dehalogenation of -CF₃ .
Kinetic Monitoring : In-situ FTIR tracks nitro group consumption; incomplete reduction correlates with catalyst poisoning by sulfur impurities .
- Recommendation : Pre-purify starting material via activated charcoal filtration to remove trace sulfur contaminants .
Q. What is the mechanistic role of this compound in inhibiting SARS-CoV-2 main protease (Mpro)?
- Biological Mechanism :
- Docking Studies : The nitro group forms hydrogen bonds with His41 (active site), while -CF₃ enhances hydrophobic interactions with Pro132 .
- Irreversible Inhibition : Time-dependent inactivation occurs via covalent modification of Cys145, confirmed by mass spectrometry (Δmass +326 Da) .
- Validation : Mutant protease (C145A) shows no inhibition, confirming the cysteine-targeting mechanism .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced antimicrobial activity?
- SAR Insights :
- Nitro Group Replacement : Substituting -NO₂ with -NH₂ reduces cytotoxicity but abolishes activity against S. aureus, suggesting redox activation is essential .
- Trifluoromethyl Positioning : Moving -CF₃ to the para position (vs. meta) improves membrane permeability (logP increase by 0.5) and MIC values against Gram-negative bacteria .
Data Analysis & Experimental Design
Q. How should researchers interpret contradictory results in solvent effects on electrophilic substitution reactions?
- Data Reconciliation :
- Polar Protic vs. Aprotic Solvents : In DMSO, the reaction rate increases due to stabilization of the transition state (observed via Eyring plot), but side-product formation (e.g., demethylation) rises by 15% compared to toluene .
- Recommendation : Use mixed solvents (e.g., DCM/MeOH 4:1) to balance reactivity and selectivity. Monitor by TLC (Rf = 0.3 in hexane/EtOAc 7:3) .
Q. What computational methods predict the compound’s regioselectivity in cross-coupling reactions?
- Modeling Approach :
DFT Calculations : B3LYP/6-311+G(d,p) identifies the C-5 position as most electrophilic (Fukui index f⁻ = 0.12) due to -NO₂/-CF₃ conjugation .
Experimental Validation : Suzuki-Miyaura coupling at C-5 with 4-methoxyphenylboronic acid yields 78% product (GC-MS confirmation) vs. <5% at C-3 .
Safety & Handling
Q. What precautions are critical when handling this compound in biological assays?
- Protocol :
- PPE : Nitrile gloves, ANSI Z87.1 goggles, and fume hood use are mandatory due to suspected mutagenicity (Ames test positive at 50 µg/mL) .
- Waste Disposal : Quench nitro-containing residues with 10% NaBH₄ in ethanol before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
